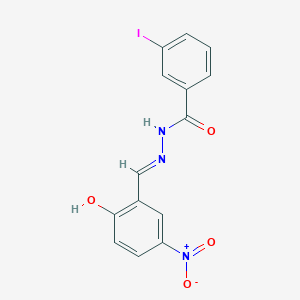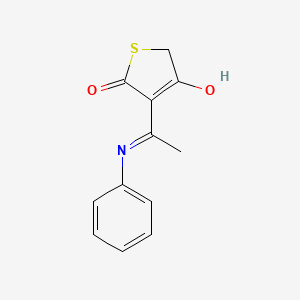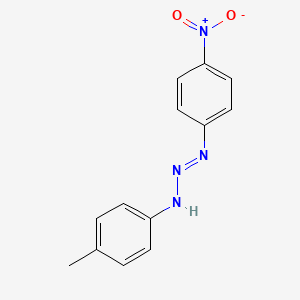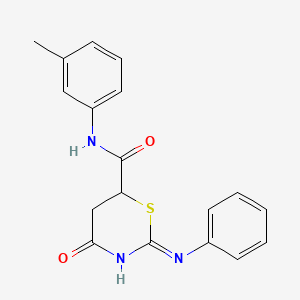![molecular formula C18H11NO3 B3717427 3-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-2H-CHROMENE-2,4-DIONE](/img/structure/B3717427.png)
3-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-2H-CHROMENE-2,4-DIONE
Descripción general
Descripción
3-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-2H-CHROMENE-2,4-DIONE is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Chromene derivatives also exhibit various pharmacological activities, making this compound a subject of interest in medicinal chemistry.
Aplicaciones Científicas De Investigación
3-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-2H-CHROMENE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-2H-CHROMENE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carbaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile, with a base such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-2H-CHROMENE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophilic reagents like bromine or nitronium ions.
Major Products
Oxidation: Oxidized derivatives of the chromene and indole rings.
Reduction: Reduced forms of the chromene and indole rings.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-2H-CHROMENE-2,4-DIONE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, inhibiting their activity. The chromene part of the molecule can interact with cellular pathways, leading to apoptosis in cancer cells or inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde: Shares the indole moiety but lacks the chromene structure.
4-Hydroxycoumarin: Contains the chromene structure but lacks the indole moiety.
3-Methylindole: Another indole derivative with different biological activities.
Uniqueness
3-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-2H-CHROMENE-2,4-DIONE is unique due to its combined indole and chromene structures, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
4-hydroxy-3-[(Z)-indol-3-ylidenemethyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-13-6-2-4-8-16(13)22-18(21)14(17)9-11-10-19-15-7-3-1-5-12(11)15/h1-10,20H/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUTXXAUUOYCEC-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C4=CC=CC=C4OC3=O)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C4=CC=CC=C4OC3=O)O)/C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B3717354.png)
![5-[[5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3717383.png)
![2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B3717395.png)



![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3717440.png)
methylene]urea](/img/structure/B3717448.png)

![N-[(E)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3717456.png)
![(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B3717464.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3717470.png)
